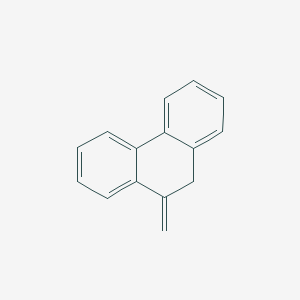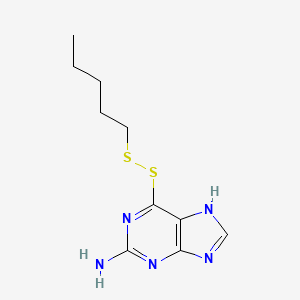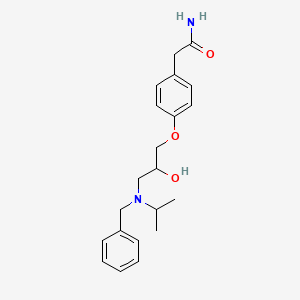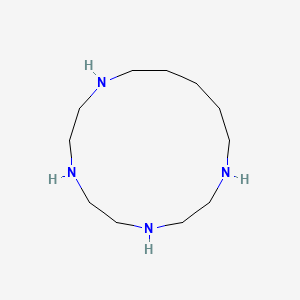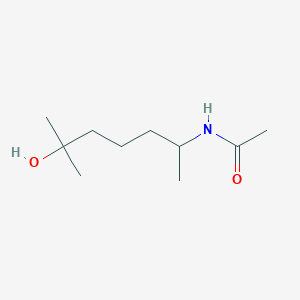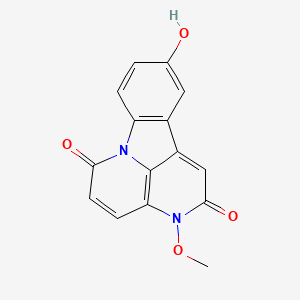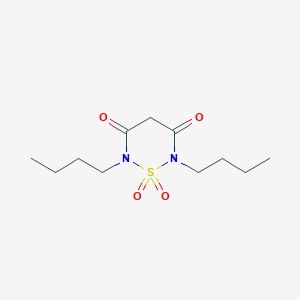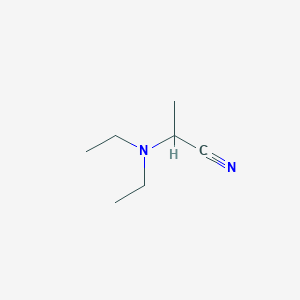![molecular formula C12H20O4 B14428812 3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one CAS No. 81840-73-5](/img/structure/B14428812.png)
3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-5-(pentoxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring substituted with acetyl and pentoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-(pentoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with acetylating agents and pentoxymethyl groups. One common method includes the acetylation of oxolan-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The pentoxymethyl group can be introduced through a nucleophilic substitution reaction using pentoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of 3-acetyl-5-(pentoxymethyl)oxolan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-5-(pentoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-acetyl-5-(pentoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-acetyl-5-(pentoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pentoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-2-one: The parent compound without the acetyl and pentoxymethyl substitutions.
3-acetyl-oxolan-2-one: Lacks the pentoxymethyl group.
5-(pentoxymethyl)oxolan-2-one: Lacks the acetyl group.
Uniqueness
3-acetyl-5-(pentoxymethyl)oxolan-2-one is unique due to the presence of both acetyl and pentoxymethyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
81840-73-5 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
3-acetyl-5-(pentoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-6-15-8-10-7-11(9(2)13)12(14)16-10/h10-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
ARHBFJHWTPKGQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC1CC(C(=O)O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
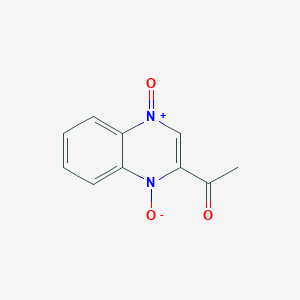
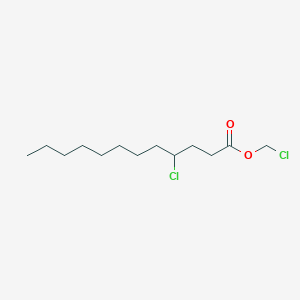
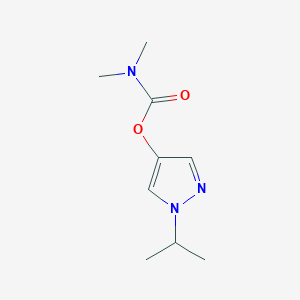
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
